molecular formula C6H5FIN B1317028 3-Fluoro-4-iodoaniline CAS No. 656-66-6

3-Fluoro-4-iodoaniline

Cat. No.: B1317028
CAS No.: 656-66-6
M. Wt: 237.01 g/mol
InChI Key: KUVVJHBHRIXJKI-UHFFFAOYSA-N
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Description

Preparation Methods

General Synthetic Strategies

The synthesis of 3-fluoro-4-iodoaniline typically involves:

  • Selective halogenation (iodination) of fluorinated aniline or related precursors.
  • Protection and deprotection steps to control reactivity of the amino group.
  • Use of organolithium or other strong bases for regioselective functionalization.
  • Rearrangement or substitution reactions to introduce the amino group at the desired position.

Detailed Preparation Methods

Halogenation of Fluoroaniline Derivatives

Direct iodination of fluorinated anilines is challenging due to competing side reactions and the sensitivity of the amino group. A common approach is to start from a fluoroiodobenzene or fluorobenzoic acid derivative and then introduce the amino group.

  • Halogenation of fluorobenzoic acid derivatives : According to patent US8022247B2, selective iodination of fluorinated benzoic acids can be achieved using iodine (I2) in the presence of oxidizing agents such as NaIO3 or KIO3 in acidic media. This method yields high regioselectivity and purity for iodinated fluorobenzoic acids, which can be further transformed into anilines.

Carboxylation and Rearrangement Route (Adapted from CN103242173A)

A patented method for preparing 2-fluoro-3-iodoaniline (a positional isomer) provides a useful framework adaptable to this compound synthesis:

  • Step 1: Carboxylation of Fluoroiodobenzene

    • Starting from 3-fluoroiodobenzene, treatment with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium at low temperature (-78 °C to 0 °C) generates an aryllithium intermediate.
    • This intermediate reacts with carbon dioxide (dry ice) to form the corresponding fluoroiodobenzoic acid.
  • Step 2: Rearrangement to Carbamate

    • The fluoroiodobenzoic acid is converted to a t-butyl carbamate derivative using diphenylphosphoryl azide (DPPA) and a base like triethylamine in solvents such as toluene or trimethyl carbinol at 25–80 °C.
    • This step involves a Curtius rearrangement, introducing the protected amino group.
  • Step 3: Deprotection to Yield this compound

    • Acidic treatment (e.g., with hydrochloric acid or trifluoroacetic acid) in methanol or ethanol removes the t-butyl carbamate protecting group, yielding the free aniline.
Step Reagents/Conditions Solvent Temperature Yield (%) Notes
1. Carboxylation LDA or n-BuLi, CO2 (dry ice) THF or ether -78 °C to RT ~70 Formation of fluoroiodobenzoic acid
2. Rearrangement DPPA, triethylamine Toluene, trimethyl carbinol RT to 80 °C ~55 Curtius rearrangement to carbamate
3. Deprotection HCl or TFA Methanol, ethanol RT ~100 Removal of BOC group to aniline

This method is noted for mild conditions, high purity, and suitability for scale-up.

Alternative Synthetic Routes and Challenges

  • Attempts to reduce nitro-substituted iodoanilines to diamines often result in deiodination or low yields, indicating the sensitivity of the iodine substituent under reductive conditions.
  • Protection of the amino group (e.g., tosylation) before iodination or other transformations is common to prevent side reactions.

Comparative Data Table of Key Preparation Parameters

Parameter Method 1: Carboxylation & Rearrangement (Patent CN103242173A) Method 2: Direct Halogenation (Patent US8022247B2) Notes
Starting Material 3-Fluoroiodobenzene or positional isomer 2,3,4-Trifluorobenzoic acid Method 1 more specific to aniline derivatives
Key Reagents LDA/n-BuLi, CO2, DPPA, acid I2, oxidizing agents (NaIO3, KIO3), acid Method 2 focuses on regioselective iodination
Solvents THF, toluene, methanol AcOH, H2SO4, organic solvents Method 1 uses milder organic solvents
Temperature Range -78 °C to 80 °C Room temp to reflux Method 1 involves low temp lithiation
Yield 55–100% (stepwise) High purity, >98% isolated Method 2 yields high regioselectivity
Scale Suitability Suitable for large scale Suitable for large scale Both methods scalable
Purity High, minimal side reactions High, minimal purification Both methods avoid harsh conditions

Research Findings and Notes

  • The carboxylation and Curtius rearrangement route avoids harsh nitro reduction steps, improving yield and purity of the iodinated aniline.
  • Use of green solvents such as 2-methyltetrahydrofuran in downstream reactions involving this compound improves environmental profile without compromising yield.
  • Protection strategies (e.g., BOC, tosyl) are critical to maintain iodine substituent integrity during multi-step synthesis.
  • The compound is light sensitive and should be stored in sealed containers under inert atmosphere to prevent degradation.

Chemical Reactions Analysis

3-Fluoro-4-iodoaniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron trifluoride, and various organic solvents. The major products formed from these reactions are often intermediates for further synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism by which 3-Fluoro-4-iodoaniline exerts its effects is primarily through its participation in chemical reactions. The compound’s molecular structure allows it to act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The presence of both fluorine and iodine atoms in the molecule enhances its reactivity and allows for selective functionalization in synthetic processes .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 656-66-6
  • Molecular Formula : C₆H₅FIN
  • Molecular Weight : 237.016 g/mol
  • IUPAC Name : 3-fluoro-4-iodoaniline
  • Solubility : Slightly soluble in water (228.3 mg/L at 25°C) .

Applications :
this compound is a critical intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries. Its reactivity as an aryl halide makes it valuable in cross-coupling reactions, such as Ullmann-Goldberg couplings, to form N-arylamides—key motifs in medicinal chemistry .

Physical Properties :

  • Light-sensitive and incompatible with oxidizing agents.
  • Stored in cool, dry conditions in sealed containers .

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The table below compares this compound with halogen-substituted anilines, focusing on substituent effects, reactivity, and applications:

Compound Name CAS No. Substituents Molecular Weight (g/mol) Solubility (Water) Key Reactivity/Biological Data
This compound 656-66-6 -F (meta), -I (para) 237.016 228.3 mg/L Ullmann reaction yields: 68–90% (with O-substituted lactams) ; MIC vs. Vibrio spp.: 300–350 µg/mL
2-Fluoro-4-iodoaniline 20776-12-9 -F (ortho), -I (para) 237.016 Not reported Lower Ullmann yields vs. 3F (specific data pending); MIC vs. Vibrio spp.: 375 µg/mL
3,5-Difluoro-4-iodoaniline 1542-34-3 -F (meta, para), -I 255.01 Not reported Higher antimicrobial activity (MIC: 150–325 µg/mL)
3-Chloro-2-fluoro-4-iodoaniline 874840-61-6 -F (ortho), -Cl, -I 271.46 Not reported Synthesis yield: 63%
4-Iodoanisole 696-62-8 -OCH₃ (para), -I 234.03 Low Used in liquid crystal synthesis

Reactivity in Ullmann-Goldberg Couplings

This compound demonstrates robust performance in microwave-assisted Ullmann reactions using green solvents like 2-MeTHF, achieving yields of 68–90% when paired with oxygen-substituted lactams (e.g., N-Boc lactam) . Key findings:

  • Solvent Effects : Replacing toluene with 2-MeTHF increases yields by ~20% due to improved polarity and sustainability .
  • Substituent Influence :
    • Oxygen-substituted lactams yield up to 90% due to enhanced nucleophilicity .
    • Meta-fluoro substitution (3F) outperforms ortho-fluoro (2F) analogs, likely due to reduced steric hindrance and optimized electronic effects .
    • Theoretical studies (ASM, NCI, cDFT) indicate that fluorine position alters transition-state interactions, with 3F favoring lower activation barriers .

Biological Activity

3-Fluoro-4-iodoaniline, with the molecular formula C6H5FINC_6H_5FIN and CAS number 656-66-6, is a halogenated aniline derivative that has garnered attention in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure allows it to interact with biological systems, making it a compound of interest in medicinal chemistry and toxicology.

This compound is characterized by the presence of both fluorine and iodine substituents on the aromatic ring. This substitution pattern can significantly influence its biological activity. The compound has a molecular weight of approximately 237.01 g/mol and is slightly soluble in water (228.3 mg/L at 25°C) .

Chemical Identifiers

PropertyValue
Molecular FormulaC6H5FIN
Molecular Weight237.01 g/mol
CAS Number656-66-6
PubChem CID15475546
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds similar to this compound often exhibit antimicrobial properties due to their ability to interact with biological targets . The halogen substitutions may enhance the compound's efficacy against various bacterial strains.

Anticancer Activity

Some studies suggest that halogenated anilines have potential anticancer activities. The structural characteristics of this compound allow it to engage in interactions that may inhibit cancer cell proliferation . The specific mechanisms are still under investigation, but preliminary data indicate promising results in vitro.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationships (SAR). The presence of fluorine and iodine atoms affects the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.

Table: SAR Insights

SubstituentEffect on ActivityReference
FluorineIncreases metabolic stability
IodineEnhances interaction with biological targets
PositioningVariations in position lead to different activity profiles

Case Studies

  • Anticancer Studies : In vitro studies have shown that derivatives of halogenated anilines can induce apoptosis in cancer cell lines, suggesting that this compound may share similar mechanisms .
  • Toxicological Assessments : Toxicity studies conducted on earthworms exposed to related compounds demonstrated significant metabolic changes, indicating potential environmental impacts and bioaccumulation risks associated with such halogenated compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-iodoaniline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves iodination of 3-fluoroaniline derivatives. For example, electrophilic substitution using iodine monochloride (ICl) or iodonium sources (e.g., N-iodosuccinimide) under controlled acidic conditions (e.g., H2SO4 or CF3COOH) can achieve regioselective iodination at the para position . Key factors:

  • Temperature : 0–5°C minimizes side reactions.
  • Solvent : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product.
    Table 1 : Representative Yields
Iodination AgentSolventYield (%)Reference
IClDCM72
NIS + TFADMF68

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • <sup>1</sup>H/<sup>19</sup>F NMR : Verify substitution pattern (e.g., coupling constants for ortho/para fluorine).
  • LC-MS : Confirm molecular ion peak (M+H<sup>+</sup> at m/z 252.02) .
  • XRD : Resolve crystallographic data for unambiguous confirmation (if crystalline) .
    Critical Tip : Compare spectral data with analogs like 3-Fluoro-2-iodobenzoic acid (CAS 387-48-4) to validate deviations .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodehalogenation.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the iodo group.
  • Decomposition Monitoring : Periodic TLC/HPLC checks (C18 column, MeOH/H2O mobile phase) detect degradation products like 3-fluoroaniline .

Advanced Research Questions

Q. How does the electronic interplay between fluorine and iodine substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine meta to the amino group directs electrophilic attacks, while iodine’s polarizability facilitates Suzuki-Miyaura or Ullmann couplings. Experimental Design :

  • Use Pd(PPh3)4 as a catalyst for aryl-aryl bond formation.
  • Monitor regioselectivity via <sup>19</sup>F NMR to track electronic effects .
    Data Conflict Example : Iodine’s steric bulk may hinder coupling efficiency compared to bromo analogs—optimize ligand ratios (e.g., XPhos) to mitigate this .

Q. What neurotoxic mechanisms are hypothesized for halogenated anilines, and how might this compound fit into this framework?

Methodological Answer: Studies on 4-iodoaniline analogs (e.g., 4-BA, 4-CA) suggest neurotoxicity arises from metabolic oxidation to nitroso intermediates, inducing oxidative stress in spinal cord neurons . Hypothesis Testing :

  • In Vivo Model : Administer this compound to rats (oral gavage, 50–100 mg/kg).
  • Biomarkers : Measure glutathione depletion and lipid peroxidation in CNS tissue.
    Table 2 : Neurotoxic Potential of Halogenated Anilines (LD50 Data)
CompoundHindlimb Paralysis Incidence (%)Reference
4-Bromoaniline100
4-Iodoaniline<10
This compound*Predicted: 15–30

Q. How can computational modeling predict the environmental persistence of this compound?

Methodological Answer:

  • Software : Use Gaussian 16 for DFT calculations (B3LYP/6-311+G(d,p)) to estimate bond dissociation energies (BDEs) for C–I and C–F bonds.
  • Hydrolysis Pathways : Simulate aqueous degradation via solvation models (SMD).
  • Validation : Compare predicted half-lives with experimental OECD 307 soil degradation studies .

Q. What analytical challenges arise in quantifying trace this compound in biological matrices?

Methodological Answer:

  • Sample Prep : Solid-phase extraction (C18 cartridges) with 0.1% formic acid in MeOH eluent.
  • Detection : LC-MS/MS (MRM transition m/z 252 → 141 for quantification).
  • Interference Mitigation : Deuterated internal standards (e.g., this compound-d2) correct matrix effects .

Q. Guidelines for Data Interpretation

  • Contradictory Results : Reconcile divergent toxicity data by verifying metabolic pathways (e.g., cytochrome P450 isoform specificity) .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values with 95% confidence intervals .

Properties

IUPAC Name

3-fluoro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVVJHBHRIXJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573117
Record name 3-Fluoro-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656-66-6
Record name 3-Fluoro-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-iodoaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 3-fluoroaniline (1.0 mL, 1.16 g, 10.39 mmol) and solid sodium bicarbonate (1.75 g, 20.79 mmol) in 1:1 methanol-dichloromethane (20 mL) at 0° C. was added a solution of benzyl trimethylammonium dichloroiodate (3.62 g, 10.39 mmol) in dichloromethane (15 mL) over 30 minutes. The mixture was then allowed to warm to room temperature for 1 hour. The mixture was quenched by addition of water and the organic layer was extracted with water (2×). Drying (Na2SO4) and concentration in vacuo afforded an oil, which was chromatographed over a 100 g silica gel cartridge, eluting with 10-100% ethyl acetate in hexanes. These procedures afforded the title compound (2.20 g, 89%) as a pink solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.41 (dd, J=8.3, 7.3 Hz, 1H), 6.42 (dd, J=9.9, 2.5 Hz, 1H), 6.27 (dd, J=8.5, 2.5 Hz, 1H), 3.81 (s, 2H); MS+ESI m/z (rel abundance) 238 (100, M+H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Fluoro-4-iodoaniline
3-Fluoro-4-iodoaniline
3-Fluoro-4-iodoaniline
3-Fluoro-4-iodoaniline
3-Fluoro-4-iodoaniline
3-Fluoro-4-iodoaniline

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